molecular formula C12H23N3S B6638320 N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine

Katalognummer B6638320
Molekulargewicht: 241.40 g/mol
InChI-Schlüssel: XFCZNLQQLDVHJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine, also known as TBS-MPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the pyrazole family and has shown promising results in studies related to drug discovery, medicinal chemistry, and biochemistry.

Wirkmechanismus

The mechanism of action of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine involves its ability to bind to specific receptors and enzymes in the body. It has been shown to inhibit the activity of MAO, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the brain, which can have beneficial effects on mood and cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been found to have antioxidant activity, which can protect cells from damage caused by oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine is its ability to selectively target specific enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of various neurological disorders and for developing new drugs to treat these disorders. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can limit its use in certain laboratories.

Zukünftige Richtungen

There are several future directions for research related to N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine. One area of interest is the development of new drugs targeting neurological disorders such as Parkinson's disease and depression. This compound has shown promising results in preclinical studies and could potentially be developed into a new treatment for these disorders. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to new insights into the mechanisms of various diseases and conditions. Additionally, further studies are needed to explore the limitations and potential applications of this compound in laboratory experiments.

Synthesemethoden

The synthesis of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of tert-butylsulfinylacetaldehyde, which is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to form the intermediate product. This intermediate is then treated with hydrogen chloride gas and triethylamine to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes and receptors, including monoamine oxidase (MAO) and dopamine receptors. This makes it a promising candidate for the development of drugs targeting neurological disorders such as Parkinson's disease and depression.

Eigenschaften

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3S/c1-10(11-8-14-15(5)9-11)13-6-7-16-12(2,3)4/h8-10,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZNLQQLDVHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NCCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.